molecular formula C10H12ClNO2 B3163677 1-(2-Furyl)-N-(2-furylmethyl)methanamine hydrochloride CAS No. 88545-04-4

1-(2-Furyl)-N-(2-furylmethyl)methanamine hydrochloride

Cat. No. B3163677
CAS RN: 88545-04-4
M. Wt: 213.66 g/mol
InChI Key: GTYRBIBVHCFROL-UHFFFAOYSA-N
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Description

The compound appears to contain a furyl group, which is a functional group in organic chemistry consisting of a furan ring minus one hydrogen atom . The furyl group is aromatic and is often used in pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The furyl group has the molecular formula C4H3O and consists of a five-membered ring with three carbon atoms, one oxygen atom, and two double bonds . This gives the ring aromatic properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Furyl compounds, for example, are often aromatic and may have unique optical and electronic properties .

Scientific Research Applications

Drug Delivery Systems

Microparticulate and nanoparticulate drug delivery systems have been investigated for improving the bioavailability and therapeutic efficacy of various drugs, including metformin hydrochloride. Such systems aim to enhance oral bioavailability, reduce dosing frequency, and minimize side effects, potentially offering insights into novel formulation strategies for related compounds (Çetin & Sahin, 2016).

Environmental Contaminants

Studies on N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater have highlighted the importance of understanding the formation, occurrence, and removal of such contaminants. NDMA formation during water treatment processes underscores the need for research into precursor identification and control strategies, which could be relevant for compounds with similar structures or properties (Sgroi et al., 2018).

Sorption and Desorption Studies

Research on the sorption and desorption of organic matter on solid-phase extraction media aims to isolate and identify precursors to environmental contaminants like NDMA. Understanding the interactions between specific compounds and solid-phase media can inform water treatment strategies and the assessment of potential environmental risks (Hanigan et al., 2016).

Phosphonic Acid Applications

The synthesis and application of phosphonic acids, which share structural similarities with phosphate groups, have been explored for various purposes, including drug development, material science, and analytical chemistry. Research into the preparation and utility of phosphonic acids can offer a foundation for studying related compounds with potential applications in diverse fields (Sevrain et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research would depend on the specific properties and applications of “1-(2-Furyl)-N-(2-furylmethyl)methanamine hydrochloride”. Furyl compounds in general are an active area of research due to their unique properties and potential applications .

properties

IUPAC Name

1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10;/h1-6,11H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYRBIBVHCFROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Furyl)-N-(2-furylmethyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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